REACTION_CXSMILES
|
Cl[CH2:2][C:3]([NH:5][C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][CH:15]=1)[C:9]([O:11][CH3:12])=[O:10])=[O:4].[S:16]1C=CC=C1CC([O-])=O.[K+].[CH3:26][C:27](C)=[O:28]>CCCCCC>[C:27]([S:16][CH2:2][C:3]([NH:5][C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][CH:15]=1)[C:9]([O:11][CH3:12])=[O:10])=[O:4])(=[O:28])[CH3:26] |f:1.2|
|
Name
|
Compound 7
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NC=1C=C(C(=O)OC)C=CC1
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CC(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residual solid thus obtained
|
Type
|
CUSTOM
|
Details
|
to afford an 86% yield of crude product
|
Type
|
CUSTOM
|
Details
|
Crystallization of the crude product from ethyl acetate-n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)SCC(=O)NC=1C=C(C(=O)OC)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |